![molecular formula C6H6ClN3 B2790722 3H-Imidazo[4,5-b]pyridine hydrochloride CAS No. 929190-98-7](/img/structure/B2790722.png)

3H-Imidazo[4,5-b]pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

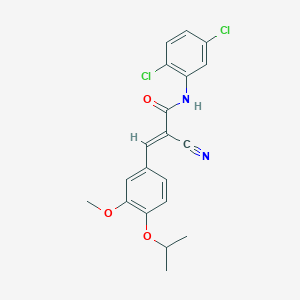

3H-Imidazo[4,5-b]pyridine hydrochloride is a chemical compound with the empirical formula C7H8ClN3. It is a solid substance . The imidazopyridine group, to which this compound belongs, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine has also been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazole ring fused with a pyridine moiety . Further structural analysis would require more specific data.Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . More detailed information about specific chemical reactions involving this compound would require additional data.Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties would require additional data.Aplicaciones Científicas De Investigación

Corrosion Inhibition

3H-Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion. Compounds such as SB9a and SB14a demonstrated high inhibition efficiency, reaching 90% for SB14a and 88% for SB9a at 0.1 mM concentration. These derivatives act as mixed-type inhibitors, with their effectiveness supported by various methods including Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, and Density Functional Theory (DFT) calculations (Saady et al., 2021).

Anticancer and Anti-inflammatory Potential

Studies on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown potential as anticancer and anti-inflammatory agents. These compounds exhibited moderate cytotoxic activity against various cancer cell lines and showed selective COX-2 inhibitory activity. Molecular docking studies revealed similarities in the binding mode of the most active compounds to celecoxib in the COX-2 enzyme site (Kirwen et al., 2016).

Antimicrobial and Anticancer Properties

Synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives and their evaluation for antimicrobial and anticancer activities have been conducted. Some compounds showed prominent antibacterial and antifungal activities, while others displayed significant anticancer effects against breast cancer cell lines (Shelke et al., 2017).

Vibrational Spectra and Molecular Structure Analysis

Research on the molecular structure and vibrational energy levels of 3H-imidazo[4,5-b]pyridine and its derivatives has been conducted using density functional theory (DFT). This study provides insights into the influence of substituents on molecular properties and interactions, such as hydrogen bonding, which is crucial for understanding their biological activity (Lorenc et al., 2008).

Safety and Hazards

The safety data sheet for 3H-Imidazo[4,5-b]pyridine suggests that it should be handled with care. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Propiedades

IUPAC Name |

1H-imidazo[4,5-b]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3.ClH/c1-2-5-6(7-3-1)9-4-8-5;/h1-4H,(H,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZIFMKSYWAOSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2790639.png)

![3-(2-Methylphenyl)-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2790641.png)

![2-(3-Chlorophenyl)-N-[cyano-(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2790642.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2790644.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2790645.png)

![7-(((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)(methyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790646.png)

![N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2790649.png)

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B2790650.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2790654.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2790656.png)

![Ethyl 4-[[5-(8-ethoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate](/img/structure/B2790660.png)

![4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2790661.png)